4-iodo-2-nitrobenzene-1-sulfonyl chloride
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Overview
Description
4-Iodo-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3ClINO4S. It is a derivative of benzene, characterized by the presence of iodine, nitro, and sulfonyl chloride functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2-nitrobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-iodobenzenesulfonyl chloride, where the nitro group is introduced into the benzene ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeCl3) are commonly used.
Nucleophilic Substitution: Amines or thiols are typical nucleophiles used in these reactions, often under basic conditions.
Major Products Formed
Electrophilic Substitution: Products include halogenated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamide or sulfonate derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Iodo-2-nitrobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and functional group versatility. Some applications include:
Mechanism of Action
The mechanism of action of 4-iodo-2-nitrobenzene-1-sulfonyl chloride primarily involves its electrophilic and nucleophilic reactivity. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate derivatives. The nitro group enhances the electrophilicity of the benzene ring, making it more susceptible to substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl chloride: Similar structure but lacks the iodine substituent.
2-Nitrobenzenesulfonyl chloride: Similar structure but with the nitro group in a different position.
Uniqueness
4-Iodo-2-nitrobenzene-1-sulfonyl chloride is unique due to the presence of the iodine substituent, which imparts distinct reactivity and properties compared to its analogs. The combination of nitro, iodine, and sulfonyl chloride groups makes it a versatile reagent in organic synthesis and research applications .
Properties
CAS No. |
1261611-49-7 |
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Molecular Formula |
C6H3ClINO4S |
Molecular Weight |
347.5 |
Purity |
95 |
Origin of Product |
United States |
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